Cas no 2172067-71-7 (2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide)

2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide
- 2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide
- EN300-1597736
- 2172067-71-7
-
- Inchi: 1S/C12H20N4O2/c1-2-5-16-12(9-3-6-18-7-4-9)10(14-15-16)8-11(13)17/h9H,2-8H2,1H3,(H2,13,17)
- InChI Key: WGHRZBBEIXNBMF-UHFFFAOYSA-N
- SMILES: O1CCC(C2=C(CC(N)=O)N=NN2CCC)CC1
Computed Properties
- Exact Mass: 252.15862589g/mol
- Monoisotopic Mass: 252.15862589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83Ų
- XLogP3: -0.2
2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1597736-0.05g |
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide |
2172067-71-7 | 0.05g |
$1573.0 | 2023-06-04 | ||
Enamine | EN300-1597736-1.0g |
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide |
2172067-71-7 | 1g |
$1872.0 | 2023-06-04 | ||
Enamine | EN300-1597736-2.5g |
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide |
2172067-71-7 | 2.5g |
$3670.0 | 2023-06-04 | ||
Enamine | EN300-1597736-0.1g |
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide |
2172067-71-7 | 0.1g |
$1648.0 | 2023-06-04 | ||
Enamine | EN300-1597736-500mg |
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide |
2172067-71-7 | 500mg |
$1797.0 | 2023-09-23 | ||
Enamine | EN300-1597736-100mg |
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide |
2172067-71-7 | 100mg |
$1648.0 | 2023-09-23 | ||
Enamine | EN300-1597736-250mg |
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide |
2172067-71-7 | 250mg |
$1723.0 | 2023-09-23 | ||
Enamine | EN300-1597736-1000mg |
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide |
2172067-71-7 | 1000mg |
$1872.0 | 2023-09-23 | ||
Enamine | EN300-1597736-5.0g |
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide |
2172067-71-7 | 5g |
$5429.0 | 2023-06-04 | ||
Enamine | EN300-1597736-2500mg |
2-[5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-yl]acetamide |
2172067-71-7 | 2500mg |
$3670.0 | 2023-09-23 |
2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide Related Literature
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
Additional information on 2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide
Recent Advances in the Study of 2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide (CAS: 2172067-71-7)
The compound 2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide (CAS: 2172067-71-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the unique structural features of 2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide, which combines a triazole ring with an oxane moiety and an acetamide group. This combination has been shown to confer remarkable stability and bioavailability, making it a promising candidate for drug development. Researchers have employed advanced synthetic techniques, including click chemistry and microwave-assisted synthesis, to optimize the production of this compound with high yield and purity.
In vitro and in vivo studies have demonstrated that 2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide exhibits potent inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory pathways. For instance, recent findings published in the Journal of Medicinal Chemistry indicate that this compound effectively suppresses the activity of cyclooxygenase-2 (COX-2), suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data from animal models have shown promising results in reducing inflammation-related pain and swelling without significant adverse effects.
Further investigations into the mechanism of action have revealed that 2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide interacts with specific protein domains, modulating signal transduction pathways associated with immune response and cell proliferation. These findings have opened new avenues for its application in treating chronic inflammatory diseases and certain types of cancer. However, more extensive preclinical and clinical trials are required to fully elucidate its therapeutic potential and safety profile.
In conclusion, 2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide represents a promising compound in the realm of medicinal chemistry, with its unique structure and multifaceted biological activities. Continued research efforts are essential to translate these findings into viable therapeutic options, addressing unmet medical needs in inflammation and oncology.
2172067-71-7 (2-5-(oxan-4-yl)-1-propyl-1H-1,2,3-triazol-4-ylacetamide) Related Products
- 1880693-49-1(3-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid)
- 2168890-10-4(tert-butyl N-1-(fluorosulfonyl)hexan-3-ylcarbamate)
- 938377-82-3(8-fluoro-2-hydroxyquinoline-3-carbaldehyde)
- 1207053-00-6(N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-2-4-(propane-2-sulfonyl)phenylacetamide)
- 2229341-29-9(tert-butyl N-2-(1-aminopropan-2-yl)-4-methoxyphenylcarbamate)
- 2172075-06-6({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylcarbamoyl}formic acid)
- 2171273-15-5((2S)-3-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-hydroxypropanoic acid)
- 2260669-23-4(Cholest-5-ene-3,7,24,26-tetrol, (3β,7α,24S,25S)-)
- 654663-53-3(2-[4-(hydroxymethyl)piperidin-1-yl]acetonitrile)
- 852451-05-9(methyl 2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetate)


